Home > Products > Screening Compounds P40119 > Thalidomide-5-(PEG4-acid)
Thalidomide-5-(PEG4-acid) -

Thalidomide-5-(PEG4-acid)

Catalog Number: EVT-13846130
CAS Number:
Molecular Formula: C25H31N3O11
Molecular Weight: 549.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5-(Polyethylene Glycol 4-acid) is a synthetic derivative of thalidomide, an oral medication originally developed in the late 1950s. Thalidomide has been used for various medical conditions, including multiple myeloma and complications from leprosy. The addition of polyethylene glycol to thalidomide aims to enhance its pharmacokinetic properties, improve solubility, and reduce toxicity while retaining therapeutic efficacy.

Source

Thalidomide was first synthesized by Chemie Grünenthal in Germany and was marketed under various brand names, including Contergan and Thalomid. The development of thalidomide-5-(Polyethylene Glycol 4-acid) is part of ongoing research to create safer and more effective analogs of thalidomide for clinical use.

Classification

Thalidomide-5-(Polyethylene Glycol 4-acid) is classified as an immunomodulatory drug. It acts primarily as a cereblon E3 ligase modulator, influencing the immune response and exhibiting anti-inflammatory properties. This compound falls under the category of small molecules in pharmaceutical chemistry.

Synthesis Analysis

Methods

The synthesis of thalidomide-5-(Polyethylene Glycol 4-acid) typically involves the conjugation of thalidomide with polyethylene glycol derivatives. Various methods can be employed, including:

  1. Direct Conjugation: Thalidomide reacts with activated forms of polyethylene glycol in the presence of coupling agents.
  2. Click Chemistry: Utilizing azides and alkynes for a highly selective reaction to form stable linkages.
  3. Esterification: The carboxylic acid group of polyethylene glycol can be esterified with hydroxyl groups on thalidomide.

Technical Details

The synthesis may require optimization of reaction conditions such as temperature, time, and pH to maximize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential to confirm the structure and composition of the synthesized compound.

Molecular Structure Analysis

Structure

Thalidomide-5-(Polyethylene Glycol 4-acid) retains the core structure of thalidomide, which consists of a phthalimide ring linked to a glutarimide moiety. The polyethylene glycol chain is attached through a carboxylic acid functional group, enhancing solubility in aqueous environments.

Data

  • Molecular Formula: C25H35N2O10
  • Molecular Weight: Approximately 505.6 g/mol
  • Structural Features: Includes both hydrophobic (thalidomide) and hydrophilic (polyethylene glycol) components, facilitating improved bioavailability.
Chemical Reactions Analysis

Reactions

The chemical reactions involving thalidomide-5-(Polyethylene Glycol 4-acid) primarily focus on its stability and reactivity under physiological conditions. Key reactions include:

  1. Hydrolysis: The ester bond can undergo hydrolysis in biological systems, releasing active thalidomide.
  2. Conjugation with Biomolecules: The compound can form conjugates with proteins or antibodies for targeted drug delivery.

Technical Details

The stability of the compound is influenced by factors such as pH, temperature, and the presence of enzymes that may catalyze hydrolysis or other degradation pathways.

Mechanism of Action

Process

Thalidomide-5-(Polyethylene Glycol 4-acid) exerts its effects primarily through modulation of the immune system:

  1. Cereblon Binding: The compound binds to cereblon, an E3 ubiquitin ligase, leading to the degradation of specific transcription factors involved in inflammation.
  2. Anti-inflammatory Effects: By altering cytokine production and immune cell activity, it reduces inflammation associated with various diseases.

Data

Studies indicate that thalidomide derivatives can significantly downregulate tumor necrosis factor-alpha and interleukin-6 levels, contributing to their therapeutic effects in inflammatory conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Enhanced solubility in water due to polyethylene glycol content.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the thalidomide structure.
Applications

Scientific Uses

Thalidomide-5-(Polyethylene Glycol 4-acid) has potential applications in:

  1. Cancer Therapy: Used in treating multiple myeloma and other malignancies due to its immunomodulatory effects.
  2. Autoimmune Diseases: Investigated for use in conditions like lupus or rheumatoid arthritis due to its anti-inflammatory properties.
  3. Drug Delivery Systems: Its ability to conjugate with other biomolecules makes it suitable for targeted therapies in drug delivery applications.
Introduction to Thalidomide-5-(PEG4-acid) in Targeted Protein Degradation

Historical Context of Thalidomide Derivatives in Molecular Glue and PROTAC Development

The journey of thalidomide from a notorious teratogen to a cornerstone of TPD technology represents one of pharmaceutical science's most remarkable rehabilitations:

  • 1950s-1960s: Initially marketed as a sedative, thalidomide was withdrawn due to severe teratogenic effects, but remained of scientific interest due to its unexpected efficacy in erythema nodosum leprosum and multiple myeloma [3].
  • 2010: Seminal research identified cereblon (CRBN) as thalidomide's primary molecular target, revealing its function as a substrate receptor for the CRL4 ubiquitin ligase complex [3] [5].
  • 2010s: Thalidomide derivatives (lenalidomide, pomalidomide) were classified as immunomodulatory drugs (IMiDs) and recognized as "molecular glues" that reprogram CRBN to neosubstrates like IKZF1/3 and CK1α, leading to their ubiquitination and degradation [1] [5].
  • 2015-Present: IMiD derivatives were systematically repurposed as E3 ligase-recruiting warheads in heterobifunctional PROTACs, enabling targeted degradation of diverse oncoproteins [3] [8].

Table 1: Historical Milestones in Thalidomide-Based Protein Degradation

YearMilestoneSignificance
1957Thalidomide marketed as sedativeInitial clinical application
1961Withdrawn due to teratogenicityRevelation of severe developmental toxicity
2010CRBN identified as molecular targetMechanistic understanding of IMiD activity
2012IMiDs recognized as molecular gluesParadigm shift in targeted protein degradation
2015First CRBN-recruiting PROTACs reportedExpansion into rational degrader design
2020sThalidomide-PEG4-acid derivatives commercializedOptimization of linker technology for PROTAC development

Structural Evolution: From Thalidomide to PEGylated Immunomodulatory Derivatives

Thalidomide-5-(PEG4-acid) exemplifies the strategic optimization of thalidomide's core structure for PROTAC applications:

  • Core Pharmacophore: Retains the phthalimide ring essential for CRBN binding, with modifications at the 5-position to accommodate linker attachment while preserving molecular glue functionality [3] [6].
  • Linker Attachment Strategy: The 5-position modification represents a synthetically accessible vector that minimizes steric interference with CRBN binding, unlike modifications at the 4-position (Thalidomide-4'-ether derivatives) which may alter binding kinetics [7].
  • PEG4 Spacer: Incorporates four ethylene glycol units (approximately 17 atoms) between the phthalimide core and terminal acid functionality, providing:
  • Conformational flexibility for ternary complex formation
  • Optimal distance (approximately 15Å) between E3 ligase and target protein binding domains
  • Reduced molecular rigidity compared to alkyl linkers [6] [8]
  • Terminal Acid Functionality: The carboxylic acid group (-COOH) enables efficient conjugation to amine-containing target ligands via amide bond formation using activators like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [2] [4].

Table 2: Structural Attributes of Thalidomide-5-(PEG4-acid)

Structural ElementChemical FeaturesFunctional Role
Phthalimide corePlanar heterocyclic ring systemCRBN binding moiety
PEG4 spacer-(CH₂CH₂O)₄- chainEnhances solubility and flexibility
Terminal acid-COOH functional groupEnables conjugation to target ligands
Molecular weight549.5 g/molOptimal for PROTAC assembly
Attachment positionC5 of phthalimide ringPreserves CRBN binding affinity

Role of PEG4 Spacers in Enhancing Pharmacokinetic and Solubility Profiles

The tetraethylene glycol spacer in Thalidomide-5-(PEG4-acid) addresses critical limitations of conventional PROTAC designs:

  • Solubility Enhancement: PEG4 significantly increases aqueous solubility compared to alkyl linkers, reducing aggregation tendencies. The ether oxygen atoms form hydrogen bonds with water molecules, improving bioavailability and cellular uptake [3] [9].
  • Reduced Lipophilicity: The spacer decreases overall logP (partition coefficient) by approximately 1-2 units compared to equivalent alkyl-linked analogs, potentially enhancing cell permeability and reducing nonspecific binding [6] [8].
  • Conformational Flexibility: The rotational freedom around C-O bonds allows the PROTAC to adopt optimal orientations for ternary complex formation between CRBN and the target protein, potentially enhancing degradation efficiency [8] [9].
  • Proteolytic Stability: PEG spacers resist enzymatic degradation more effectively than peptide linkers, improving metabolic stability in vivo [3].
  • Catalytic Efficiency: Optimized linkers facilitate the "hook effect" mitigation by promoting efficient ternary complex formation at lower concentrations, as demonstrated in PROTACs targeting BRD4, AR, and other oncoproteins [1] [9].

Table 3: Comparative Advantages of PEG4 Linkers in PROTAC Design

PropertyPEG4 LinkerAlkyl LinkerSignificance
Water solubilityHigh (+++)Low (+)Redjects aggregation, improves bioavailability
FlexibilityHigh rotational freedomRestricted rotationFacilitates ternary complex formation
PolarityPolar (oxygen-rich)Non-polarEnhances cell permeability
Synthetic accessibilityStraightforward conjugationStraightforward conjugationEnables rapid PROTAC optimization
Metabolic stabilityResistant to esterasesVariableImproves pharmacokinetic profile
Catalytic efficiencyDC₅₀ typically <100 nMDC₅₀ often >100 nMEnhances degradation potency

The terminal carboxylic acid functionality (-COOH) serves as a versatile handle for conjugation chemistry, enabling efficient formation of amide bonds with primary amine-containing target ligands. This conjugation strategy has been successfully employed in PROTACs targeting diverse proteins including BRD4, BET family proteins, CDK9, and FLT3-ITD mutants [3] [6] [8]. The PEG4 spacer's length (approximately 15-20Å) positions it within the optimal range established for effective cereblon-based degraders, facilitating proper orientation between the E3 ligase complex and the target protein [8] [9].

Properties

Product Name

Thalidomide-5-(PEG4-acid)

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C25H31N3O11

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33)

InChI Key

CGPXOSBXEQUWRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.